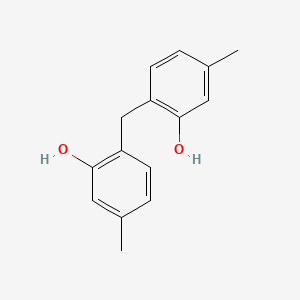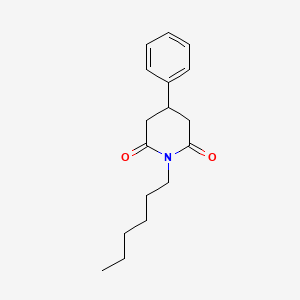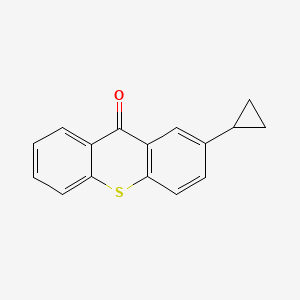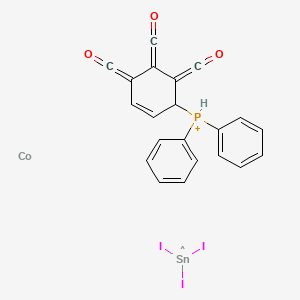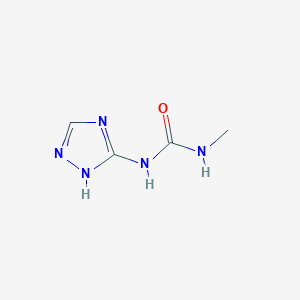
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions . The reaction yields the desired urea derivative after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as triazole amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets. For example, in enzyme inhibition, the triazole ring can bind to the active site of the enzyme, blocking its activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-5-amine
- 1-Methyl-1H-1,2,4-triazole-3-carboxamide
- 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its urea moiety can form hydrogen bonds, enhancing its binding affinity to biological targets compared to other triazole derivatives .
Propriétés
Numéro CAS |
54070-78-9 |
|---|---|
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
1-methyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C4H7N5O/c1-5-4(10)8-3-6-2-7-9-3/h2H,1H3,(H3,5,6,7,8,9,10) |
Clé InChI |
JTRJBOKEJAWMSR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


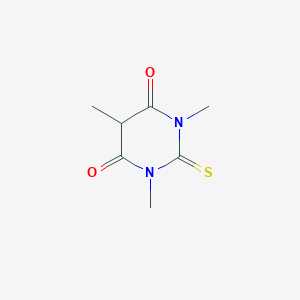
oxophosphanium](/img/structure/B14632362.png)

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
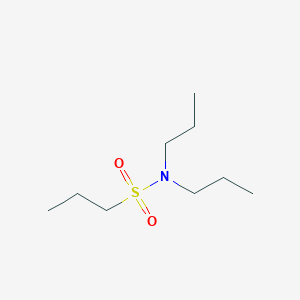
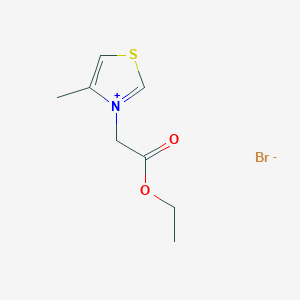
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
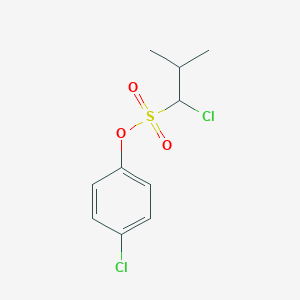
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
